2-Methoxyestradiol
Overview
Description
2-Methoxyestradiol (NSC-659853): is an endogenous metabolite of 17β-estradiol. It is known for its potent antineoplastic activity, which includes the inhibition of angiogenesis and induction of apoptosis in various carcinogenic cell lines . This compound has garnered significant interest due to its ability to destabilize microtubules and block hypoxia-inducible factor 1-alpha (HIF-1α) nuclear accumulation .
Mechanism of Action
Target of Action
2-Methoxyestradiol (2ME2) primarily targets several proteins including Catechol O-methyltransferase , Cytochrome P450 1A1 , Cytochrome P450 1B1 , Cytochrome P450 19A1 , and Hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes such as angiogenesis, cell proliferation, and apoptosis .
Mode of Action
2ME2 is an angiogenesis inhibitor, meaning it prevents the formation of new blood vessels that tumors need to grow . It has been shown to attack both tumor cells and their blood supply in preclinical testing .
Biochemical Pathways
2ME2 affects multiple biochemical pathways. It generates nitro-oxidative stress and controls heat shock proteins, resulting in DNA strand breakage and apoptosis . It also inhibits CYP1B1 activity, macrophage influx/activation, and pro-inflammatory cytokine induction of estrogen-producing enzymes .
Pharmacokinetics
The pharmacokinetics of 2ME2 involve its absorption, distribution, metabolism, and excretion (ADME). 2ME2 binds in decreasing order to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin . In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2ME2, revealed that less than 0.01% of the total administered dose of 2ME2 is excreted unchanged in urine and about 1% is excreted as glucuronides .
Result of Action
The action of 2ME2 results in significant molecular and cellular effects. It induces apoptosis in rapidly proliferating cells and inhibits blood vessel formation at several stages in the angiogenic cascade . It also alters cell motility, migration, and adhesion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2ME2. For instance, it has been suggested that 2ME2’s neurotoxic activity within the central nervous system may promote neurodegenerative diseases like Parkinson’s disease . Additionally, in granulosa cells, COMT expression is upregulated by major contributors to PCOS: insulin, dihydrotestosterone, and all-trans retinoic acid, suggesting a role for the dysregulation of 2ME in the development of PCOS and ovulatory dysfunction .
Biochemical Analysis
Biochemical Properties
2-Methoxyestradiol is generated by the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolic pathway of estrogens . It interacts with various enzymes and proteins, including cytochrome P450 1A1, cytochrome P450 1B1, cytochrome P450 19A1, and hypoxia-inducible factor 1-alpha . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound exhibits potent antiproliferative, proapoptotic, and antiangiogenic activities . It affects all actively dividing cells, including neurons . It also generates nitro-oxidative stress and controls heat shock proteins, resulting in DNA strand breakage and apoptosis . Furthermore, it has been shown to inhibit microglial proliferation and activation .
Molecular Mechanism
This compound acts as an angiogenesis inhibitor, attacking both tumor cells and their blood supply . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to stabilize microtubules, ameliorating E2-induced proliferation, inhibiting ERα and PR signaling, and reducing HIF-1α and CYP19 expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant effects over time. It has been found to reduce BCRABL—mediated adhesion to fibronectin and the spontaneous migration of BCR-ABL—transformed cells through a transwell membrane . It also demonstrated a significant reduction in diastolic and mean arterial BP along with RHR in male SHR after prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in male and female Wistar-Kyoto rats infused with angiotensin II, this compound treatment resulted in a significant reduction of Ang II-induced systolic, diastolic, and mean arterial BP .
Metabolic Pathways
This compound is part of the metabolic pathways of estrogens. It is formed from cytochrome P450-dependent hydroxylation of estradiol to the catecholestrogen 2-hydroxyestradiol, which is subsequently methylated by catechol-O-methyltransferase to form this compound .
Transport and Distribution
It has been found to bind in decreasing order to plasma>albumin>alpha1-acid glycoprotein>sex-hormone-binding globulin .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. It has been found that this compound alters the subcellular localization of ERα, with the majority of ERα being localized in the nuclear fraction, with a minimal amount retained in the cytoplasmic fraction .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Estradiol: Estradiol is brominated using bromine in acetic acid, 2,4,4,6-tetrabromocyclohexa-2,5-dienone, or N-bromosuccinimide to produce a mixture of 4-bromo and 2-bromo derivatives.
Nucleophilic Displacement: The 2-bromo derivative undergoes nucleophilic displacement of the bromide group by sodium methoxide in the presence of cuprous iodide and, optionally, a crown ether to yield 2-methoxyestradiol.
Alternative Method: The hydroxyl group of estrone is protected as the benzyl ether, followed by electrophilic nitration to yield the 2-nitro derivative.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and cuprous iodide.
Major Products:
Oxidation: Oxidized metabolites of this compound.
Reduction: Reduced forms of this compound with alcohol groups.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
2-Methoxyestradiol has a wide range of scientific research applications:
Comparison with Similar Compounds
Estradiol: The parent compound of 2-methoxyestradiol, known for its estrogenic activity.
4-Methoxyestradiol: A similar compound with a methoxy group at the 4-position instead of the 2-position.
2-Iodoestradiol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its potent antineoplastic activity, which is not observed in its parent compound estradiol or other methoxy-substituted derivatives. Its ability to inhibit HIF-1α and induce apoptosis independently of estrogen receptors further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQDQWUFQDJMK-SSTWWWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040938 | |
Record name | 2-Methoxyestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity. | |
Record name | 2-Methoxyestradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
362-07-2 | |
Record name | 2-Methoxyestradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyestradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methoxyestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I2QW73SR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190 °C | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methoxyestradiol exert its anticancer effects?
A1: this compound exhibits its anticancer effects through multiple mechanisms:
- Inhibition of Tubulin Polymerization: 2-ME binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and ultimately inhibiting cell division. [, , ]
- Antiangiogenesis: 2-ME suppresses the formation of new blood vessels, critical for tumor growth and metastasis, by interfering with signaling pathways involved in angiogenesis. [, , ]
- Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including activation of caspase enzymes and modulation of Bcl-2 family proteins. [, , , , , , ]
Q2: Does this compound interact with estrogen receptors?
A2: Unlike its parent compound 17β-estradiol, this compound demonstrates minimal to no binding affinity for classical estrogen receptors (ERα and ERβ). This lack of estrogenic activity makes it an attractive therapeutic candidate with potentially fewer hormonal side effects. [, , , , ]
Q3: How does this compound affect the cell cycle?
A3: this compound induces cell cycle arrest primarily at the G2/M phase, preventing cells from progressing into mitosis. This arrest is linked to 2-ME's ability to disrupt microtubule dynamics, essential for proper chromosome segregation during cell division. [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H26O3, and its molecular weight is 302.4 g/mol.
Q5: Are there spectroscopic data available to confirm the structure of this compound?
A5: Yes, studies utilizing 1H-NMR and mass spectrometry have confirmed the structure of synthesized this compound. []
Q6: How do structural modifications of this compound affect its activity?
A6: Research on this compound analogs has revealed key structure-activity relationships:
- C2-Position: Modifications at the C2-position, particularly with unbranched alkyl or alkenyl groups, can significantly influence antitubulin activity and cytotoxicity. 2-Ethoxyestradiol and 2-((E)-1-propenyl)-estradiol have demonstrated higher potency compared to 2-ME. []
- C17-Position: Sulfamoylation at the C17-position, as seen in this compound-3,17-O,O-bis-sulfamate (2-MeOE2 bis MATE), has been shown to enhance bioavailability and antitumor activity in vivo. []
- A/B/C/D Ring Modifications: Various modifications to the steroid ring system have been explored to improve potency, selectivity, and pharmacokinetic properties. []
Q7: What are the limitations of this compound's bioavailability?
A7: this compound suffers from poor oral bioavailability due to rapid metabolism, primarily through oxidation and sulfation. This metabolic instability poses a challenge for achieving therapeutic drug levels in vivo. [, , ]
Q8: What strategies have been explored to improve the bioavailability of this compound?
A8: Several approaches are being investigated to enhance 2-ME's bioavailability:
- Chemical Modification: Synthesizing sulfamoylated derivatives, like 2-MeOE2 bis MATE, has demonstrated improved pharmacokinetic properties and efficacy compared to the parent compound. [, ]
- Drug Delivery Systems: Encapsulating 2-ME into nanoparticles or liposomes could potentially protect it from degradation and enhance its delivery to tumor sites. []
Q9: What types of cancer cells are sensitive to this compound in vitro?
A9: In vitro studies have shown that this compound exhibits antiproliferative effects against a wide range of cancer cell lines, including breast, prostate, pancreatic, nasopharyngeal, and osteosarcoma cells. [, , , , , , , , , , , , , , ]
Q10: Has this compound shown efficacy in preclinical animal models of cancer?
A10: Yes, this compound has demonstrated promising antitumor activity in various preclinical models, including:
- Xenograft Models: Oral administration of 2-MeOE2 bis MATE significantly reduced tumor growth in mice bearing human breast cancer xenografts. []
- Orthotopic Models: this compound inhibited tumor growth and improved survival in a rat model of gliosarcoma, highlighting its potential for treating brain tumors. []
- Transgenic Models: Dietary administration of 2-ME prevented the development of preneoplastic lesions in the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, suggesting chemopreventive properties. []
Q11: What about clinical trials with this compound?
A11: this compound has advanced to phase I and II clinical trials for several cancer types, including hormone-refractory prostate cancer. While early results showed a good safety profile and some evidence of antitumor activity, limitations with oral bioavailability and the need for higher doses were identified. []
Q12: Are there any known mechanisms of resistance to this compound?
A12: Research has identified a potential mechanism of resistance involving mutations in beta-tubulin, the target protein of 2-ME's antimitotic action. These mutations, found in a this compound-resistant MDA-MB-435 cell line, were associated with reduced microtubule depolymerization and cross-resistance to Vinca alkaloids. []
Q13: What is the safety profile of this compound?
A13: Preclinical studies and early-phase clinical trials indicate that this compound is generally well-tolerated, with a favorable safety profile compared to some conventional chemotherapeutic agents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.